(3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride
Description
(3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride (CAS: 955028-84-9) is a fluorinated piperidine derivative with the molecular formula C₅H₁₁ClFNO and a molecular weight of 155.6 g/mol . As a hydrochloride salt, it features a six-membered piperidine ring substituted with a hydroxyl group at position 4 and a fluorine atom at position 3 in the rel-(3R,4R) configuration.
Piperidine derivatives are widely utilized in drug discovery, particularly as building blocks for neurotransmitters, enzyme inhibitors, and receptor ligands.
Properties
IUPAC Name |
(3R,4R)-3-fluoropiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYZBPWUNRGDD-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955028-84-9 | |
| Record name | 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3R,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with a suitably protected piperidine derivative, often a tetrahydropiperidine or a substituted piperidinone scaffold. The key transformations include:
- Hydroxylation at the 4-position of the piperidine ring to introduce the hydroxyl group.
- Stereoselective fluorination at the 3-position to install the fluorine atom with the desired (3R,4R) stereochemistry.
- Hydrochloride salt formation to obtain the stable hydrochloride salt of the compound.
Detailed Stepwise Synthesis
Based on the literature and patent disclosures, the following steps are typically involved:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of piperidine nitrogen and preparation of precursor | Use of tert-butyl carbamate or benzyl protecting groups | Protected piperidine intermediate |
| 2 | Hydroxylation at C-4 position | Hydroboration/oxidation or catalytic hydroxylation | Introduction of hydroxyl group at C-4 |
| 3 | Fluorination at C-3 position | Treatment with diethylaminosulfur trifluoride (DAST) or related fluorinating agents | Stereoselective introduction of fluorine at C-3 |
| 4 | Deprotection and salt formation | Treatment with 4 M HCl in dioxane or similar acid | Formation of (3R,4R)-3-fluoropiperidin-4-ol hydrochloride |
Key Reaction Conditions
- Hydroxylation is often achieved via hydroboration-oxidation, which proceeds with high regio- and stereoselectivity.
- Fluorination employs reagents such as DAST that enable selective fluorination at the 3-position while preserving stereochemistry.
- Salt formation involves acid treatment (commonly HCl in dioxane) to yield the hydrochloride salt, enhancing compound stability and handling.
Research Findings and Analysis of Preparation Methods
Stereoselectivity and Yield
- The stereochemistry (3R,4R) is critical for biological activity and is controlled by starting material chirality and reaction conditions.
- Use of chiral starting materials or chiral catalysts ensures high enantiomeric excess.
- Fluorination with DAST typically proceeds with retention of configuration, preserving stereochemistry at C-3.
- Yields reported in literature for intermediate steps range from 60% to 85%, with overall yields depending on purification efficiency.
Purification and Characterization
- After synthesis, the compound is purified by crystallization or chromatography.
- Characterization includes NMR (1H, 19F), LCMS, and chiral HPLC to confirm stereochemistry and purity.
- Hydrochloride salt formation improves crystallinity and facilitates handling.
Industrial and Research Scale Considerations
- Continuous flow reactors and automated systems are employed in industrial settings to optimize reaction times, yields, and stereoselectivity.
- Research scale synthesis often uses batch processes with careful control of reaction temperature and time.
Comparative Data Table of Preparation Parameters
| Parameter | Hydroxylation | Fluorination | Salt Formation |
|---|---|---|---|
| Common Reagents | BH3·THF, H2O2/NaOH | DAST, Deoxo-Fluor | 4 M HCl in dioxane |
| Temperature Range | 0–25 °C | -20 to 25 °C | Room temperature |
| Reaction Time | 1–4 hours | 2–6 hours | 1–2 hours |
| Stereoselectivity | High (controlled by starting material) | High (retention of configuration) | Not stereochemical |
| Yield Range | 70–85% | 60–80% | Quantitative |
| Purification | Extraction, chromatography | Chromatography, crystallization | Filtration, washing |
Representative Synthetic Scheme (Summary)
- Protected piperidine intermediate → 2. Hydroboration-oxidation → 3. Fluorination with DAST → 4. Deprotection and HCl salt formation → This compound
Notable Research and Patents
- Patent US20150191452A1 describes synthetic routes involving protected piperidine intermediates, hydroboration/oxidation for hydroxylation, and DAST-mediated fluorination to obtain fluoropiperidine derivatives with controlled stereochemistry, followed by acid treatment to yield hydrochloride salts.
- Research articles emphasize the importance of stereochemical control during fluorination and hydroxylation steps to achieve the desired (3R,4R) configuration.
- Industrial methods optimize reaction parameters using continuous flow techniques for scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fluorinated piperidine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Fluoropiperidin-4-one
Reduction: Fluoropiperidine
Substitution: Various substituted piperidines depending on the nucleophile used
Scientific Research Applications
Neurological and Psychiatric Disorders
One of the primary applications of (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride is in the modulation of muscarinic acetylcholine receptors, particularly the M4 subtype. Research indicates that compounds targeting these receptors can be beneficial in treating conditions such as schizophrenia and Alzheimer's disease. The modulation of M4 receptors can influence dopamine release and cognitive functions, making this compound a candidate for further investigation in neuropharmacology .
Case Study: M4 Muscarinic Receptor Modulation
A study highlighted the effectiveness of various compounds in modulating M4 receptors, suggesting that this compound could play a role in developing treatments for cognitive impairments associated with psychiatric disorders . The findings suggest that the compound may enhance cognitive function by positively affecting neurotransmitter systems.
Pharmaceutical Synthesis
This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its unique structural properties allow it to be utilized in creating derivatives that may exhibit enhanced biological activity or improved pharmacokinetic profiles.
Table 1: Synthesis Applications
| Compound Type | Application | Notes |
|---|---|---|
| Antipsychotics | Potential use in drug formulations | Modulates dopamine pathways |
| Cognitive Enhancers | Investigated for Alzheimer’s treatment | Targets M4 muscarinic receptors |
| Pain Management | Possible derivative synthesis | Affects opioid receptor pathways |
Research and Development
The ongoing research into this compound includes its role as a scaffold for novel drug candidates. Its fluorinated structure enhances metabolic stability and bioavailability compared to non-fluorinated analogs.
Case Study: Fluorinated Compounds in Drug Design
Fluorinated compounds have been shown to significantly alter the pharmacological properties of drugs. A recent review discussed how fluorine substitution can improve the potency and selectivity of piperidine derivatives used in treating various diseases . This positions this compound as a valuable tool in medicinal chemistry.
Mechanism of Action
The mechanism of action of (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
The compound exhibits stereochemical diversity, with several isomers sharing the same molecular formula but differing in spatial arrangement (Table 1).
Table 1: Stereoisomers of 3-Fluoropiperidin-4-ol Hydrochloride
Key Findings :
- Stereoisomers share identical molecular formulas but differ in pharmacological profiles due to chiral center configurations. For example, the (3S,4R) isomer (CAS 1443380-89-9) has a distinct InChIKey (VGRYZBPWUNRGDD-UYXJWNHNSA-N ), confirming its unique stereochemistry .
- The rel-(3R,4R) designation indicates a racemic mixture or relative configuration, which may exhibit different solubility or crystallinity compared to enantiopure forms .
Positional Isomers
Positional isomers differ in the placement of functional groups on the piperidine ring (Table 2).
Table 2: Positional Isomers
| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|---|
| (3R,4R)-rel-4-Fluoropiperidin-3-ol* | 955082-94-7 | F at C4, OH at C3 | C₅H₁₀FNO | 119.13 (free base) |
Note: The compound listed is a free base; its hydrochloride salt would have the formula C₅H₁₁ClFNO, similar to the target compound.
Key Findings :
Ring Size Variants
Compounds with five-membered pyrrolidine rings instead of piperidine are structurally distinct (Table 3).
Table 3: Ring Size Comparison
| Compound Name | CAS Number | Ring Size | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|---|
| (3R,4R)-4-Fluoropyrrolidin-3-ol HCl | 1523530-25-7 | Pyrrolidine (5-membered) | C₄H₉ClFNO | 141.6 |
Key Findings :
Substituted Piperidines with Additional Functional Groups
Other piperidine derivatives feature diverse substituents (Table 4).
Table 4: Substituted Piperidines
Key Findings :
- Bulky substituents like urea (CAS 87486488) introduce hydrogen-bonding sites, which are critical for target selectivity in drug design .
Biological Activity
(3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride (CAS No. 955028-84-9) is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHClFNO
- Molecular Weight : 155.60 g/mol
- Purity : Typically over 97% in commercial preparations.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. While detailed mechanisms are still under investigation, preliminary studies suggest the following:
- Receptor Modulation : The compound may act as a modulator for various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This could influence mood, cognition, and pain perception.
- Enzyme Interaction : It has been suggested that this compound may inhibit certain enzymes related to metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Antidepressant-Like Effects
In a study examining the antidepressant properties of this compound, researchers found that administration led to a significant decrease in immobility time during forced swim tests. This suggests potential efficacy as an antidepressant agent through modulation of serotonin and norepinephrine pathways .
Analgesic Properties
Another investigation focused on the analgesic effects of this compound. It was found to provide pain relief similar to that of conventional analgesics such as ibuprofen in animal models of acute pain, indicating its potential utility in pain management therapies .
Neuroprotective Effects
Research also indicated that this compound could protect neuronal cells from glutamate-induced toxicity. This neuroprotective effect may be beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders .
Q & A
Q. What are the recommended methods for synthesizing (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride, and how can stereochemical purity be ensured?
Synthesis typically involves fluorination of a piperidin-4-ol precursor using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. To ensure stereochemical integrity, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) should be employed. Post-synthesis, chiral HPLC or polarimetry can verify enantiomeric excess . For intermediates, X-ray crystallography (as in ) can confirm absolute configuration .
Q. How can researchers assess the purity of this compound, and what analytical techniques are most reliable?
Purity is commonly assessed via:
- HPLC : Use a C18 column with UV detection (e.g., 206 nm), as described for structurally similar piperidine derivatives (98.7% purity in ) .
- 1H NMR : Detect residual solvents (e.g., 0.2% acetone in ) and quantify impurities via integration .
- LC/MS : Confirm molecular ion peaks (e.g., [M+H]+ = 312.4 amu in ) .
Q. What are the key considerations for storing this compound to prevent degradation?
Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C, protected from light and moisture. Similar piperidine derivatives degrade via oxidation or hydrolysis; stability studies under accelerated conditions (40°C/75% RH) are recommended for long-term storage protocols .
Advanced Research Questions
Q. How does the stereochemistry of the fluorinated piperidine ring influence biological activity in receptor-binding studies?
The (3R,4R) configuration may enhance binding affinity to targets like G-protein-coupled receptors (GPCRs) or enzymes due to spatial alignment of the fluorine and hydroxyl groups. For example, highlights a urea derivative of this scaffold showing activity in kinase assays, suggesting stereochemistry modulates target engagement . Computational docking studies and comparative assays with enantiomers (e.g., (3S,4S)) are critical for structure-activity relationship (SAR) analysis.
Q. What strategies can resolve contradictions between HPLC purity data and functional assay results?
Discrepancies may arise from:
- Undetected stereoisomers : Chiral HPLC or SFC (supercritical fluid chromatography) should supplement standard methods .
- Reactive impurities : Trace aldehydes or acids (from synthesis) could interfere with assays. Use scavenger resins during purification .
- Degradation during biological testing : Conduct stability assays in buffer/DMSO to identify labile functional groups (e.g., hydroxyl or fluorine under acidic conditions) .
Q. How can researchers optimize the synthetic route to improve yield while maintaining stereochemical fidelity?
- Stepwise fluorination : Use milder fluorinating agents (e.g., Selectfluor) to reduce side reactions.
- Protecting groups : Temporarily mask the hydroxyl group (e.g., with tert-butyldimethylsilyl ether) during fluorination to prevent elimination .
- Flow chemistry : Enhance reproducibility for exothermic steps (e.g., fluorination) .
Q. What are the challenges in characterizing the hydrochloride salt form, and how can they be addressed?
- Hygroscopicity : Perform elemental analysis under controlled humidity to confirm HCl stoichiometry .
- Polymorphism : Use XRPD (X-ray powder diffraction) to identify crystalline vs. amorphous forms, which impact solubility and bioavailability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
